2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl hexanoate
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Overview
Description
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl hexanoate is a synthetic organic compound characterized by its unique quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl hexanoate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro, oxo, and phenyl groups. The final step involves the attachment of the sulfanyl and hexanoate groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinolines.
Scientific Research Applications
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl hexanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl hexanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]ethyl hexanoate
- 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl butanoate
Uniqueness
Compared to similar compounds, 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl hexanoate is unique due to its specific hexanoate ester group, which may confer distinct physical and chemical properties
Properties
Molecular Formula |
C23H24ClNO3S |
---|---|
Molecular Weight |
430.0 g/mol |
IUPAC Name |
2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]ethyl hexanoate |
InChI |
InChI=1S/C23H24ClNO3S/c1-2-3-5-10-20(26)28-13-14-29-22-21(16-8-6-4-7-9-16)18-15-17(24)11-12-19(18)25-23(22)27/h4,6-9,11-12,15H,2-3,5,10,13-14H2,1H3,(H,25,27) |
InChI Key |
XNGVIUQMKUCANY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCSC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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